2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide
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Overview
Description
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of triazole-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring, a thiazole ring, and various functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling Reactions: The triazole and thiazole rings are then coupled together using appropriate coupling reagents and conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide can be compared with other triazole-thiazole derivatives, such as:
- 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(methylthio)benzyl]-1,3-thiazole-5-carboxamide
- 2-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(methylthio)benzyl]-1,3-thiazole-5-carboxamide
These similar compounds may have different substituents on the phenyl ring, which can affect their biological activity and chemical properties
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylsulfanylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c1-14-21(22(29)24-13-16-8-10-19(31-4)11-9-16)32-23(25-14)20-15(2)28(27-26-20)17-6-5-7-18(12-17)30-3/h5-12H,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWCZRTMDYIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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